3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-amine
Overview
Description
3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H21N3 and its molecular weight is 207.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis : 3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-amine is synthesized through a one-pot, two-step process starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. This method is known for its operational ease and short reaction time, eliminating the need to isolate and purify intermediates (Becerra, Rojas, & Castillo, 2021).
Intermediate in Complex Synthesis : It serves as an intermediate in the synthesis of complex molecules, such as mTOR-targeted PROTAC molecules. This process involves palladium-catalyzed reactions and yields high purity products (Zhang et al., 2022).
Applications in Material Science
- Catalysis in Polymerization : Pyrazolyl compounds, including derivatives of this compound, have been used in zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. These compounds are active even under low CO2 pressures and solvent-free conditions (Matiwane, Obuah, & Darkwa, 2020).
Chemical Reactions and Properties
- Reactivity and Spectroscopic Analysis : The reactivity of this compound has been studied, including transamination reactions and NMR spectroscopic properties. These studies are crucial for understanding its chemical behavior and potential applications in various fields (Herberhold, Tröbs, Zhou, & Wrackmeyer, 1997).
Green Chemistry Approaches
- Green Catalysis : Efforts have been made to protect secondary amines in pyrazole derivatives, including this compound, using green catalysts. This approach is part of a broader movement towards more environmentally friendly chemical synthesis (2020).
Properties
IUPAC Name |
5-tert-butyl-2-cyclopentylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)10-8-11(13)15(14-10)9-6-4-5-7-9/h8-9H,4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCITKQBMAXOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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